1-(Hydroxymethyl)-cyclopentancarbonsäure

Übersicht

Beschreibung

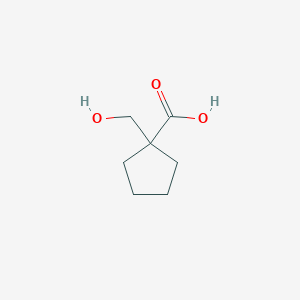

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a cyclic carboxylic acid compound with a hydroxymethyl group attached to the cyclopentane ring. It has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and unique chemical properties.

Wissenschaftliche Forschungsanwendungen

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

Target of Action

Hydroxymethyl groups in other compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that the hydroxymethyl group may play a role in its interaction with its targets, potentially influencing their activity or function .

Biochemical Pathways

Compounds with hydroxymethyl groups have been shown to participate in various biochemical pathways, including those involved in energy production and protein synthesis .

Pharmacokinetics

The presence of the hydroxymethyl group could potentially influence these properties, as it has been shown to enhance water solubility in other compounds .

Result of Action

Hydroxymethyl groups in other compounds have been associated with various biological effects, such as increased protein synthesis and enhanced cellular energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclopentanone followed by carboxylation. The reaction typically requires a base such as sodium hydroxide and a catalyst like palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of cyclopentane-1,1-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, cyclopentane-1-methanol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products:

Oxidation: Cyclopentane-1,1-dicarboxylic acid.

Reduction: Cyclopentane-1-methanol.

Substitution: Various substituted cyclopentane derivatives.

Vergleich Mit ähnlichen Verbindungen

Cyclopentane-1-carboxylic acid: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

Cyclopentane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, leading to distinct chemical properties and applications.

Cyclopentane-1-methanol: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl and a carboxylic acid group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Biologische Aktivität

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid can be characterized by its unique cyclopentane ring structure with a hydroxymethyl group and a carboxylic acid functional group. This configuration is significant for its interaction with biological targets.

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

The compound's structural features suggest potential interactions with various biological systems, particularly in enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

The biological activity of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid may be attributed to several mechanisms:

- Enzyme Interactions : The compound has been studied for its ability to interact with enzymes, potentially acting as an inhibitor or modulator. For example, its structural similarity to carboxylic acids enables it to mimic substrate binding in enzymatic reactions.

- Receptor Binding : Research indicates that derivatives of cyclopentane compounds can serve as bioisosteres for carboxylic acids, enhancing their binding affinity to specific receptors. This is particularly relevant in the context of thromboxane A2 receptor antagonism, where modified cyclopentane derivatives exhibit comparable IC50 values to traditional carboxylic acids .

In Vitro Studies

Several studies have evaluated the biological activity of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and its derivatives:

- A study demonstrated that cyclopentane derivatives could effectively inhibit thromboxane A2 receptors, showcasing their potential as anti-inflammatory agents. The IC50 values for these derivatives were comparable to those of established drugs .

Table 1: IC50 Values of Cyclopentane Derivatives

| Compound | IC50 (μM) |

|---|---|

| 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid | 0.054 ± 0.016 |

| Reference compound (carboxylic acid) | 0.190 ± 0.060 |

| Other derivative | 0.0026 ± 0.001 |

This table illustrates the potency of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid relative to other compounds, indicating its promising biological activity.

Pharmacological Applications

The potential pharmacological applications of this compound include:

- Anti-inflammatory Agents : Due to its ability to inhibit thromboxane A2 receptors, it may be developed into anti-inflammatory medications.

- Drug Design : Its structural properties make it a candidate for further modifications in drug design, particularly as a bioisostere for carboxylic acids.

Eigenschaften

IUPAC Name |

1-(hydroxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-5-7(6(9)10)3-1-2-4-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMVXBPRKNYEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.